4-methoxy-3-methyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
This compound is a pyrimidine derivative . Pyrimidine derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported in the literature . The synthesis involves the use of trimethylamine or magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine moiety, which is a privileged structure in medicinal chemistry . The molecular structural features essential for the activities are a thiourea group or a cyanoguanidine group, a phenyl grouping at the 6 position of the 3(2H)-pyridazinone ring, a four-carbon chain length between the 3(2H)-pyridazinone ring and the functional group, and a methyl group at the N-3 position of the functional group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups that exhibit promising properties for photodynamic therapy (PDT). The compound showed excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms. This makes it a significant candidate for cancer treatment applications in PDT, leveraging its remarkable potential as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).
Novel Materials with Photophysical Properties
Further research by Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine compounds with new benzenesulfonamide derivative substituents. The study highlighted the spectroscopic, photophysical, and photochemical properties of these compounds in dimethyl sulfoxide, emphasizing their potential for photocatalytic applications. The presence of benzenesulfonamide derivatives as substituents significantly impacted these properties, suggesting their usefulness in developing materials for photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).
Anticancer Activity
A study on microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules evaluated their anticancer activity. Kumar et al. (2015) found that compounds synthesized from 4-methoxy benzenesulfonohydrazide exhibited significant anticancer activity against various human cancer cell lines, including ovary (PA-1) and liver (Hep G2) cancer cell lines. This research opens up new avenues for the development of anticancer agents leveraging the structural properties of benzenesulfonamide derivatives (Kumar et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-14-13-16(3-4-17(14)28-2)29(26,27)22-12-11-21-18-5-6-19(25-24-18)23-15-7-9-20-10-8-15/h3-10,13,22H,11-12H2,1-2H3,(H,21,24)(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWUKMWPBSRXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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